molecular formula C9H11N3 B11734870 2,3-Dimethylimidazo[1,2-a]pyridin-6-amine

2,3-Dimethylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B11734870
M. Wt: 161.20 g/mol
InChI Key: GJFTUFNJLUFAMP-UHFFFAOYSA-N
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Description

2,3-Dimethylimidazo[1,2-a]pyridin-6-amine is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, known for its broad spectrum of biological activities and presence in several marketed drugs and clinical candidates . This specific amine-functionalized derivative serves as a versatile building block for the synthesis of more complex molecules. Researchers can functionalize the primary amino group to create amide or sulfonamide derivatives, or use it in palladium-catalyzed cross-coupling reactions to introduce diverse structural motifs . The core structure is recognized for its relevance in developing therapeutics for areas including infectious diseases, as seen in anti-tubercular agents like the clinical candidate Telacebec (Q203) , and gastrointestinal disorders, with compounds such as Zastaprazan acting as a gastric acid suppressor . The presence of methyl groups at the 2 and 3 positions and an amine at the 6 position contributes to the compound's molecular properties and potential for target interaction. This product is intended for use as a reference standard and synthetic intermediate in laboratory research. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dimethylimidazo[1,2-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-7(2)12-5-8(10)3-4-9(12)11-6/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFTUFNJLUFAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 2,3 Dimethylimidazo 1,2 a Pyridin 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of imidazo[1,2-a]pyridine (B132010) derivatives. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure. dtic.milresearchgate.net

In the ¹H NMR spectrum of the imidazo[1,2-a]pyridine core, the protons on the pyridine (B92270) and imidazole (B134444) rings exhibit characteristic chemical shifts. For the parent imidazo[1,2-a]pyridine, protons appear in the aromatic region, and the introduction of substituents, such as the two methyl groups and the amine group in 2,3-dimethylimidazo[1,2-a]pyridin-6-amine, induces predictable shifts in these signals. dtic.milchemicalbook.com The methyl groups at the C2 and C3 positions typically appear as sharp singlets in the upfield region (around 2.0-2.5 ppm). The protons on the pyridine ring (H-5, H-7, and H-8) can be distinguished based on their chemical shifts and coupling patterns. The amino group protons (NH₂) usually appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the quaternary and protonated carbons of the fused ring system. The carbons of the methyl groups resonate at high field (around 10-20 ppm), while the aromatic and heterocyclic carbons appear downfield. mdpi.comnih.gov The chemical shifts of C5, C6, C7, and C8 in the pyridine ring and C2, C3, and C8a in the imidazole moiety are diagnostic for this class of compounds. dtic.mil

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazo[1,2-a]pyridine Derivatives Note: Data is compiled from various derivatives and serves as a general guide. Actual shifts for this compound may vary.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2-CH₃~2.4~15
3-CH₃~2.2~12
H-5~7.5 - 8.0~120 - 125
6-NH₂Broad singlet-
C-6-~135 - 140
H-7~6.5 - 7.0~110 - 115
H-8~7.0 - 7.5~115 - 120
C-2-~145 - 150
C-3-~115 - 120
C-5-~120 - 125
C-7-~110 - 115
C-8-~115 - 120
C-8a-~140 - 145

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS(ESI))

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a highly sensitive technique used to determine the molecular weight and study the fragmentation patterns of this compound and its derivatives. nih.govresearchgate.net In positive ion mode (ESI+), these compounds readily form protonated molecular ions [M+H]⁺, allowing for accurate molecular weight determination. nih.gov

Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation, providing valuable structural information. The fragmentation pathways are influenced by the core imidazo[1,2-a]pyridine structure and its substituents. Common fragmentation events may include the loss of small neutral molecules or cleavage of substituent groups. For aromatic amines, fragmentation can be complex, but it provides a characteristic fingerprint for the molecule. nih.gov This technique is crucial for identifying metabolites and degradation products in various matrices.

Table 2: Expected ESI-MS Data for this compound

Compound Molecular Formula Exact Mass (Da) Expected Ion [M+H]⁺ (m/z)
This compoundC₉H₁₁N₃161.0953162.1031

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, IR spectroscopy is particularly useful for identifying the N-H vibrations of the primary amine, the C-H vibrations of the methyl and aromatic groups, and the C=C and C=N vibrations of the heterocyclic core. mdpi.com

Raman spectroscopy provides complementary information, as vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. aps.org This is especially true for the symmetric vibrations of the aromatic rings. Together, these techniques provide a comprehensive vibrational profile of the molecule. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)3300 - 3500
C-H stretch (aromatic)Pyridine Ring3000 - 3100
C-H stretch (aliphatic)Methyl (-CH₃)2850 - 3000
C=N and C=C stretchImidazo[1,2-a]pyridine Ring1500 - 1650
N-H bend (scissoring)Primary Amine (-NH₂)1580 - 1650
C-H bend (in-plane and out-of-plane)Aromatic Ring650 - 1000

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.netmdpi.comresearchgate.netnih.gov For derivatives of imidazo[1,2-a]pyridine, SC-XRD provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformation. nih.govnih.gov

X-ray crystallographic studies on imidazo[1,2-a]pyridine derivatives consistently show that the bicyclic ring system is essentially planar. nih.govnih.govnih.gov The degree of planarity is often quantified by the root-mean-square (r.m.s.) deviation of the atoms from a fitted mean plane, which is typically very small (e.g., 0.01-0.03 Å). nih.goviucr.org

The crystal packing of a molecule is governed by a network of non-covalent intermolecular interactions. SC-XRD is indispensable for analyzing these interactions, which include hydrogen bonds, π-π stacking, and other van der Waals forces. mdpi.com

Hydrogen Bonding: The presence of the amine group in this compound, along with the nitrogen atoms of the heterocyclic core, makes it a prime candidate for forming strong hydrogen bonds. In related structures, N—H⋯N and N—H⋯O hydrogen bonds are commonly observed, often linking molecules into one-dimensional chains or two-dimensional networks. nih.govnih.govnih.gov C—H⋯O and C—H⋯N interactions also contribute to the stability of the crystal lattice. nih.goviucr.org

π-π Interactions: The planar, aromatic nature of the imidazo[1,2-a]pyridine core facilitates π-π stacking interactions between adjacent molecules. These can be offset face-to-face or edge-to-face arrangements, with inter-centroid distances typically in the range of 3.5 to 3.8 Å. nih.goviucr.orgcapes.gov.br These interactions are crucial in building layered supramolecular architectures. iucr.orgcapes.gov.brresearchgate.net

Table 4: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Imidazo[1,2-a]pyridine Derivatives

Contact Type Compound 1 (%) nih.govCompound 2 (%) iucr.org
H···H16.836.2
F···H / H···F31.6-
C···H / H···C13.820.5
O···H / H···O8.520.0
C···C-4.3
C···O / O···C-6.5
C···N / N···C-6.2
H···N / N···H-4.5

A comprehensive search for specific computational and theoretical investigations on the chemical compound This compound did not yield sufficient data to construct the detailed article as per the requested outline.

Publicly available scientific literature and chemical databases lack specific studies that have performed and published the following analyses for this particular molecule:

Density Functional Theory (DFT) Studies on its optimized geometry and electronic structure.

Frontier Molecular Orbital (FMO) Analysis , including HOMO/LUMO energy gaps.

Molecular Electrostatic Potential (MEP) Mapping .

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis .

Calculation of Reactivity Indices such as global hardness and softness.

Computational Modeling for the elucidation of its reaction mechanisms.

While computational studies are available for other derivatives of the imidazo[1,2-a]pyridine scaffold, applying those findings to this compound would be scientifically inaccurate and would not adhere to the strict focus on the specified compound. Without dedicated research on this exact molecule, it is not possible to generate a thorough, informative, and scientifically accurate article that includes the requested data tables and detailed findings.

Computational and Theoretical Investigations of 2,3 Dimethylimidazo 1,2 a Pyridin 6 Amine

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis and Energy Profile Calculations

Detailed transition state analyses and energy profile calculations for reactions involving 2,3-Dimethylimidazo[1,2-a]pyridin-6-amine are not extensively covered in the reviewed literature. Such studies are computationally intensive and are typically performed to elucidate the precise energetic pathways of specific, novel reactions. For the broader class of imidazo[1,2-a]pyridines, these calculations would be instrumental in understanding reaction kinetics, determining rate-determining steps, and validating proposed mechanistic pathways by comparing calculated energy barriers with experimental observations.

Mechanistic Pathways of Cyclization and Functionalization Reactions

Computational and experimental studies have elucidated several mechanistic pathways for the functionalization of the imidazo[1,2-a]pyridine (B132010) scaffold, particularly at the C3 position. These reactions often proceed through distinct intermediates depending on the reaction conditions and reagents.

Visible light-induced reactions represent a significant area of study for the functionalization of imidazo[1,2-a]pyridines. mdpi.com For instance, C3-formylation, trifluoroethylation, and trifluoromethylation have been shown to proceed via radical pathways. mdpi.com In these processes, a photocatalyst, upon light irradiation, initiates the formation of a radical species which then reacts with the imidazo[1,2-a]pyridine ring to form a radical intermediate. mdpi.com

Conversely, other functionalization reactions, such as certain C3-alkylation methods, have been shown to proceed through non-radical pathways. nih.gov Control experiments using radical inhibitors like TEMPO or BHT have demonstrated that the reaction can proceed efficiently, thereby excluding a free-radical mechanism. nih.gov For these reactions, two primary plausible mechanisms have been proposed. The first pathway involves the Lewis acid-catalyzed formation of an iminium ion intermediate, which is then attacked by the C3 position of the imidazo[1,2-a]pyridine. nih.gov A second possible pathway suggests an electrophilic addition of an aldehyde to the imidazo[1,2-a]pyridine to form a benzyl (B1604629) alcohol intermediate, which subsequently reacts and dehydrates to yield the final product. nih.gov

The synthesis of the core imidazo[1,2-a]pyridine structure itself involves cyclization reactions. These methods often rely on the condensation of 2-aminopyridines with various carbonyl compounds or their equivalents. evitachem.com

Table 1: Proposed Mechanistic Pathways for Imidazo[1,2-a]pyridine Functionalization
Reaction TypeProposed MechanismKey IntermediatesSupporting Evidence
Visible Light-Induced C3-TrifluoromethylationRadical PathwayCF₃ radical, Radical intermediate at C3Established through radical scavenging experiments. mdpi.com
Y(OTf)₃-Catalyzed C3-AlkylationNon-Radical Pathway (Two proposals)Iminium ion (Path I) or Benzyl alcohol (Path II)Reaction proceeds in the presence of radical inhibitors; intermediates identified by ESI-HRMS. nih.gov
Photoredox C3-AlkylationOne-pot condensation and alkylationNot specified in detailMethodology developed for synthesis of C3-alkylated derivatives.

Molecular Modeling and Docking Studies (Non-Clinical Context)

Ligand-Protein Interaction Analysis for Binding Mode Prediction and Conformational Studies

Molecular docking and modeling are powerful tools used to predict and analyze the binding modes of imidazo[1,2-a]pyridine derivatives with various protein targets. These studies provide insights into the specific intermolecular interactions that govern binding affinity and selectivity.

For example, a co-crystal structure of an imidazo[1,2-a]pyridine derivative with the enzyme autotaxin (ATX) revealed a novel binding mode. nih.gov The inhibitor occupied a hydrophobic pocket and channel within the enzyme but, notably, did not interact with the zinc ions in the catalytic site. nih.gov This type of detailed structural information is crucial for understanding the mechanism of inhibition.

In the context of anti-tubercular drug discovery, molecular docking has been used to study the binding of imidazo[1,2-a]pyridine amides at the active site of Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA). nih.gov Furthermore, molecular dynamics simulations have been employed to assess the stability, conformation, and specific intermolecular interactions of these ligands within the protein's active site over time. nih.gov

Similarly, docking studies of imidazo[1,2-a]pyridine-based inhibitors targeting the FMS-like tyrosine kinase 3 (FLT3) have shown that the core scaffold can bind to the hinge region of the kinase, forming key hydrogen bonds with residues such as C694. nih.gov These models also help explain differential activity against mutant forms of the protein; for instance, a derivative was predicted to adopt a different binding conformation in the gilteritinib-resistant FLT3/F691L mutant, potentially explaining its retained activity. nih.gov In another study, a derivative targeting PI3Kα was predicted to form two conventional hydrogen bonds with the residues Lys802 and Gln859, complemented by various hydrophobic interactions. nih.gov

Table 2: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives
Protein TargetKey Interacting ResiduesObserved InteractionsSignificance
Autotaxin (ATX)Not specifiedOccupancy of hydrophobic pocket and channel. nih.govRevealed a novel binding mode without interaction with catalytic zinc ions. nih.gov
PI3KαLys802, Gln859, Leu807Conventional hydrogen bonds, van der Waals, pi-pi T-shaped, pi-sulfur, and pi-alkyl interactions. nih.govPredicted the binding mode and key interactions driving PI3Kα inhibition. nih.gov
FLT3C694 (hinge region)Hydrogen bonds. nih.govExplained binding to the kinase hinge region and suggested different conformations in mutant proteins. nih.gov
M. tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA)Not specifiedBinding pattern at the active site. nih.govEstimated the binding pattern to a key anti-mycobacterial target. nih.gov
M. tuberculosis Glutamine Synthetase (MtGS)ATP-binding siteGood fit in the ATP-binding site. rsc.orgConfirmed the proposed target for a series of 3-amino-imidazo[1,2-a]-pyridines. rsc.org

Structure-Binding Relationship Investigations

Computational studies are integral to understanding structure-binding and structure-activity relationships (SAR) for the imidazo[1,2-a]pyridine scaffold. By correlating specific structural modifications with changes in biological activity and binding affinity, researchers can rationally design more potent and selective compounds.

SAR studies have demonstrated that the placement of substituents on the imidazo[1,2-a]pyridine ring is critical for biological activity. For example, in a series of anti-tubercular agents, a 6-methyl substituted analogue was found to be considerably more active than the corresponding 7-methyl analogue, highlighting the sensitivity of the target interaction to substituent position. nih.gov The introduction of different halogens at the 6-position also had a significant impact on potency, with a chlorine atom enhancing activity while a bromine atom led to a decrease, suggesting that steric factors may be more influential than electronic factors for that particular interaction. rsc.org

The exploration of the side chains attached to the core scaffold is another key aspect of SAR. For anti-tubercular imidazo[1,2-a]pyridine-3-carboxamides, extensive modification of the amide substituent has led to compounds with dramatically enhanced, low nanomolar potency. nih.gov Comparing isomers and analyzing how different functional groups alter binding modes provides valuable insights that guide the optimization of lead compounds. vulcanchem.com These investigations, which combine synthesis, biological testing, and computational modeling, are essential for the development of new therapeutic agents based on the imidazo[1,2-a]pyridine framework. nih.gov

Structure Reactivity and Structure Property Relationships in 2,3 Dimethylimidazo 1,2 a Pyridin 6 Amine Derivatives Non Clinical Context

Influence of Substituents on Synthetic Reaction Pathways and Regioselectivity

The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives is highly influenced by the nature and position of substituents on the starting materials. These substituents can direct the course of a reaction, favoring the formation of one regioisomer over others.

One of the most versatile methods for constructing this heterocyclic system is the Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction involving a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. mdpi.comacs.org The substituents on each of these components determine the final substitution pattern on the imidazo[1,2-a]pyridine core. For instance, using a substituted 2-aminopyridine allows for the introduction of groups at the C5, C6, C7, or C8 positions, while the choice of aldehyde and isocyanide dictates the substituents at the C2 and C3 positions, respectively. acs.org

The electronic properties of substituents on the 2-aminopyridine ring play a crucial role in the initial nucleophilic attack and subsequent cyclization. Electron-donating groups (EDGs) on the pyridine (B92270) ring can enhance the nucleophilicity of the ring nitrogen, facilitating the initial reaction step. Conversely, electron-withdrawing groups (EWGs) can decrease this reactivity. acs.org In a study on the synthesis of imidazo[1,2-a]pyridines via an iodine-catalyzed reaction, it was noted that acetophenones substituted with electron-donating groups generally resulted in better yields compared to those with electron-withdrawing groups. acs.org

Regioselectivity is a key consideration in the functionalization of a pre-formed imidazo[1,2-a]pyridine ring. The C3 position is the most electron-rich and sterically accessible site, making it the most common position for electrophilic substitution. mdpi.com For example, regioselective fluorination of imidazo[1,2-a]pyridines using Selectfluor occurs preferentially at the C3 position. acs.org However, the presence of substituents can alter this preference. A bulky substituent at C2 might sterically hinder attack at C3, potentially directing functionalization to other positions on the pyridine ring.

The table below illustrates the influence of starting materials on the final product in the synthesis of various imidazo[1,2-a]pyridine derivatives.

Reaction TypeStarting MaterialsSubstituent InfluencePrimary Product RegiochemistryReference
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideChoice of reactants directly installs substituents at specific positions.Substituents from aldehyde at C2, from isocyanide at C3-NH, from aminopyridine at C5-C8. mdpi.comacs.org
Condensation2-Aminopyridines, α-HaloketonesThe structure of the α-haloketone determines the C2 and C3 substituents.Highly regioselective for forming the five-membered imidazole (B134444) ring. acs.org
Iodine-Catalyzed Three-Component Reaction2-Aminopyridine, Acetophenone (B1666503), DimedoneElectron-donating groups on acetophenone increase reaction yield.Formation of 2-aryl-3-(dimedone-yl)imidazo[1,2-a]pyridines. acs.org
Electrophilic FluorinationImidazo[1,2-a]pyridine, SelectfluorThe inherent electronic properties of the ring direct the reaction.Monofluorination occurs regioselectively at the C3 position. acs.org
Aza-Friedel–Crafts ReactionImidazo[1,2-a]pyridine, Aldehyde, AmineReaction proceeds via electrophilic attack on the electron-rich heterocycle.Alkylation occurs selectively at the C3 position. mdpi.com

Stereochemical Aspects in the Synthesis and Reactivity of Imidazo[1,2-a]pyridines

The introduction of chirality into the imidazo[1,2-a]pyridine framework is an area of growing interest, as the three-dimensional arrangement of atoms can significantly impact the molecule's properties. Stereochemistry can be introduced through the use of chiral starting materials, chiral catalysts, or by resolving racemic mixtures.

A significant development in this area is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov Atropisomers are stereoisomers resulting from hindered rotation around a single bond. A highly modular and efficient approach for synthesizing these compounds has been developed through an asymmetric multicomponent Groebke-Blackburn-Bienaymé reaction. nih.gov By employing a chiral phosphoric acid (CPA) catalyst, the reaction between 6-aryl-2-aminopyridines, aldehydes, and isocyanides yields a wide range of imidazo[1,2-a]pyridine atropisomers with high yields and excellent enantioselectivities. nih.gov

Control experiments have highlighted that the presence of a remote hydrogen bonding donor on the substrates is crucial for achieving high stereoselectivity in these reactions. nih.gov The chiral catalyst creates a specific three-dimensional environment that favors the formation of one enantiomer over the other during the key bond-forming steps of the reaction.

The reactivity of chiral imidazo[1,2-a]pyridines can also be influenced by their stereochemistry. The fixed spatial orientation of substituents in a chiral molecule can dictate how it interacts with other reagents, potentially leading to stereoselective transformations where the existing chirality of the molecule directs the stereochemical outcome of a subsequent reaction.

Correlation between Molecular Structure and Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the characterization of 2,3-dimethylimidazo[1,2-a]pyridin-6-amine and its derivatives. The data obtained from these methods provide a detailed fingerprint of the molecular structure, and specific spectral features can be directly correlated with structural elements.

NMR Spectroscopy: Both ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. The delocalized 10 π-electron aromatic system of the imidazo[1,2-a]pyridine core results in characteristic chemical shifts for the ring protons and carbons. dtic.mil Substituents on the ring cause predictable changes in these shifts. For example, electron-donating groups generally cause upfield shifts (to lower ppm values) of nearby proton and carbon signals, while electron-withdrawing groups cause downfield shifts (to higher ppm values). The chemical shifts have been correlated with the total π-electron densities at the ring positions. dtic.mil

IR Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The vibrational frequencies of specific bonds are characteristic of those bonds. For instance, in derivatives of this compound, the N-H stretching vibrations of the amino group would be expected in the 3300-3500 cm⁻¹ region. iugaza.edu.psnih.gov The C=N and aromatic C=C stretching vibrations of the heterocyclic core typically appear in the 1500-1620 cm⁻¹ range. iugaza.edu.psnih.gov The introduction of other functional groups, such as a carbonyl group (C=O), would give rise to a strong absorption band, typically around 1660 cm⁻¹. iugaza.edu.ps

The following tables summarize typical spectroscopic data for substituted imidazo[1,2-a]pyridines.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons on the Imidazo[1,2-a]pyridine Core
ProtonTypical Chemical Shift Range (ppm)Influencing FactorsReference
H-5~7.5 - 9.9Highly sensitive to substituents at C5 and peri-interactions. Can be shifted significantly downfield. mdpi.com
H-6~6.7 - 7.5Affected by substituents at C6. iugaza.edu.ps
H-7~6.8 - 7.8Affected by substituents at C7. iugaza.edu.psmdpi.com
H-8~7.5 - 7.7Affected by substituents at C8. iugaza.edu.ps
Table 3: Representative IR Absorption Frequencies (cm⁻¹) for Imidazo[1,2-a]pyridine Derivatives
Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Reference
Amine (N-H)Stretching3200 - 3500 iugaza.edu.psnih.gov
Aromatic C-HStretching~3100 nih.gov
Carbonyl (C=O)Stretching~1660 iugaza.edu.ps
Aromatic C=C and C=NStretching1500 - 1620 iugaza.edu.psnih.gov
Imidazole C-NStretching~1200 - 1370 nih.gov

Electronic Structure Modulations and Their Impact on Chemical Behavior

The chemical reactivity and properties of this compound derivatives are governed by their electronic structure. Computational methods, particularly Density Functional Theory (DFT), are frequently used to investigate the electronic properties of these molecules and to understand how structural modifications impact their behavior. acs.orgscirp.orgnih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (Δℰ), is a critical indicator of chemical reactivity and stability. scirp.org A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

Substituents can significantly modulate these electronic parameters. Electron-donating groups (such as -NH₂, -OCH₃, -CH₃) tend to increase the HOMO energy, making the molecule a better electron donor and more susceptible to electrophilic attack. acs.org Conversely, electron-withdrawing groups (like -NO₂, -CN, -Cl) tend to lower both HOMO and LUMO energies, making the molecule a better electron acceptor. nih.gov

For example, a theoretical study on imidazo[1,2-a]pyridine N-acylhydrazone derivatives showed that the HOMO-LUMO energy gap ranged from 2.49 eV to 3.91 eV depending on the substituents. scirp.org The compound with the smallest gap was predicted to be the most reactive, while the one with the largest gap was the most stable. scirp.org The analysis of the molecular electrostatic potential (MEP) can also identify the most likely sites for nucleophilic and electrophilic attack within the molecule. scirp.org

Table 4: Effect of Substituent Type on Electronic Properties of Imidazo[1,2-a]pyridines
Substituent TypeEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO Gap (Δℰ)Impact on ReactivityReference
Electron-Donating Group (EDG)Increases (less negative)Slightly increasesGenerally decreasesIncreases reactivity towards electrophiles. acs.org
Electron-Withdrawing Group (EWG)Decreases (more negative)DecreasesGenerally increases or decreases depending on the groupIncreases reactivity towards nucleophiles; decreases reactivity towards electrophiles. nih.govscirp.org

This comprehensive understanding of structure-property and structure-reactivity relationships is fundamental for the rational design and synthesis of new imidazo[1,2-a]pyridine derivatives with tailored chemical characteristics.

Emerging Research Directions and Future Perspectives for 2,3 Dimethylimidazo 1,2 a Pyridin 6 Amine and Imidazo 1,2 a Pyridines

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research, leading to a variety of synthetic strategies. rsc.org Traditional methods often involve the condensation of 2-aminopyridines with α-haloketones. beilstein-archives.org However, recent efforts have focused on developing more efficient, environmentally friendly, and versatile methodologies.

One of the most significant advancements is the use of multicomponent reactions (MCRs) , such as the Groebke–Blackburn–Bienaymé reaction. nih.govthieme-connect.com This reaction allows for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, offering a high degree of molecular diversity. bio-conferences.org For the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines, tandem reactions and oxidative coupling strategies have also been developed. rsc.org

Recent progress has also been made in developing catalyst-free and solvent-free synthetic methods. For instance, the reaction of 2-aminopyridines with α-bromo/chloroketones can be achieved efficiently at moderate temperatures without the need for a catalyst or solvent. bio-conferences.org "Grindstone chemistry," a solvent-free solid-state reaction technique, has also been successfully applied to the synthesis of 2-substituted imidazo[1,2-a]pyridines. beilstein-archives.org

Furthermore, visible light-induced C-H functionalization has emerged as a powerful tool for the synthesis and modification of imidazo[1,2-a]pyridines, allowing for the introduction of various functional groups at the C3 position. mdpi.com

MethodologyKey FeaturesPotential for 2,3-Dimethylimidazo[1,2-a]pyridin-6-amine Synthesis
Multicomponent Reactions (e.g., Groebke–Blackburn–Bienaymé)One-pot synthesis, high diversity, efficient. nih.govthieme-connect.comAdaptable for the synthesis of amino-substituted derivatives.
Catalyst-free and Solvent-free MethodsEnvironmentally friendly, simplified purification. beilstein-archives.orgbio-conferences.orgA greener approach to the core scaffold.
Visible Light-Induced C-H FunctionalizationMild reaction conditions, high functional group tolerance. mdpi.comCould be used for late-stage modification of the imidazo[1,2-a]pyridine (B132010) core.

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in the study of imidazo[1,2-a]pyridine derivatives, providing valuable insights into their electronic structure, properties, and potential applications. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are prominent methods used to investigate the geometry, vibrational frequencies, and photophysical properties of these molecules. tandfonline.comresearchgate.net

These computational studies can predict various parameters, including:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO) : These are crucial for understanding the electronic transitions and reactivity of the molecules. acs.org

Molecular Electrostatic Potential (MEP) : This helps in identifying the electron-rich and electron-deficient regions of a molecule, which is important for predicting intermolecular interactions.

Absorption and Emission Spectra : TD-DFT calculations can predict the UV-Vis absorption and fluorescence emission wavelengths, which is vital for applications in materials science. tandfonline.com

For instance, computational studies have been used to design novel imidazo[1,2-a]pyrimidine derivatives as potential inhibitors for various biological targets. nih.gov These studies often involve molecular docking and molecular dynamics simulations to predict the binding affinity and stability of the compounds within the active site of a protein. oregonstate.edu Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) models can be developed to correlate the structural features of imidazo[1,2-a]pyridine analogues with their biological activity. researchgate.net

Computational MethodPredicted PropertiesRelevance to this compound
Density Functional Theory (DFT)Optimized geometry, electronic structure, vibrational frequencies. researchgate.netPredicting the ground-state properties and reactivity.
Time-Dependent DFT (TD-DFT)Excited-state properties, UV-Vis absorption, and fluorescence spectra. tandfonline.comUnderstanding its potential as a fluorophore.
Molecular Docking and DynamicsBinding affinity to biological targets, conformational stability. oregonstate.eduAssessing its potential as a bioactive molecule.

Exploration of Imidazo[1,2-a]pyridine Derivatives in Materials Science (e.g., optical properties, OLEDs)

The unique photophysical properties of imidazo[1,2-a]pyridines make them attractive candidates for applications in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) . ijrpr.com The fluorescence of these compounds can be tuned by introducing different substituents onto the heterocyclic core. nih.gov

Research has shown that imidazo[1,2-a]pyridine derivatives can act as efficient blue fluorescent emitters. nih.gov For example, novel bipolar deep-blue fluorescent emitters have been designed and synthesized using imidazo[1,2-a]pyridine as an electron acceptor. nih.govresearchgate.net These materials have demonstrated high external quantum efficiencies (EQEs) and excellent color purity in OLED devices. nih.gov

The development of imidazo[1,2-a]pyridine-based luminogens with aggregation-induced emission (AIE) properties is another promising area of research. rsc.org These molecules are weakly emissive in solution but become highly fluorescent in the aggregated state, which is beneficial for solid-state lighting applications.

The introduction of electron-donating groups, such as an amine group, and electron-donating alkyl groups, like methyl groups, on the imidazo[1,2-a]pyridine scaffold is expected to influence the electronic and optical properties of the molecule. Therefore, This compound could potentially exhibit interesting photoluminescent properties, making it a candidate for investigation in the field of organic electronics.

Application AreaKey Properties of Imidazo[1,2-a]pyridinesPotential of this compound
Organic Light-Emitting Diodes (OLEDs)Tunable fluorescence, high quantum yields, good thermal stability. nih.govThe amine and methyl groups could modulate the emission wavelength and efficiency.
Fluorescent Probes and SensorsSensitivity of fluorescence to the local environment. researchgate.netThe amine group could act as a binding site for analytes, leading to changes in fluorescence.
Dyes and PigmentsStrong absorption in the visible region, good photostability. researchgate.netCould be explored for its coloristic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dimethylimidazo[1,2-a]pyridin-6-amine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters). Key steps include optimizing solvent systems (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst selection (e.g., acetic acid or p-toluenesulfonic acid) to minimize side products like uncyclized intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for isolating the target compound .

Q. How is the structural characterization of this compound performed to confirm purity and regiochemistry?

  • Methodological Answer : Use a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methyl group positions at C2 and C3) and amine proton integration.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C9_9H12_{12}N4_4, exact mass 176.1066).
  • X-ray Crystallography (if available): Resolve crystal structure to confirm regiochemistry .

Q. What in vitro assays are suitable for evaluating the H+/K+ ATPase inhibitory activity of this compound?

  • Methodological Answer : Use gastric proton pump inhibition assays with porcine or human parietal cell membranes. Measure ATPase activity via spectrophotometric detection of inorganic phosphate release. Dose-response curves (0.1–10 μM) can determine IC50_{50} values, with positive controls like omeprazole. Ensure pH optimization (pH 6.8–7.4) to mimic physiological conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents for H+/K+ ATPase inhibition?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at C6, alkyl/aryl groups at C2/C3) and compare inhibitory potencies. Computational docking (e.g., AutoDock Vina) into ATPase crystal structures (PDB: 5Y2Q) can predict binding interactions. Validate via mutagenesis studies targeting residues like Glu820 or Arg853 in the proton channel .

Q. What experimental strategies mitigate challenges in selective functionalization of the imidazo[1,2-a]pyridine core?

  • Methodological Answer : Employ directing groups (e.g., pyridinyl or acetyl) to control regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura for C6 modifications). Use protective groups (e.g., Boc for the amine) during alkylation or acylation steps. Monitor reaction progress via TLC or LC-MS to detect intermediates .

Q. How can contradictory data on IC50_{50} values across studies be reconciled?

  • Methodological Answer : Discrepancies may arise from assay variations (e.g., enzyme source, pH, ATP concentration). Standardize protocols using WHO-recommended ATPase preparations and validate with reference inhibitors. Perform meta-analysis of published data to identify outliers and adjust for batch effects .

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound in acid-related disorders?

  • Methodological Answer : Use rodent models (e.g., pylorus ligation in rats) to assess gastric acid secretion. Measure pH changes via intragastric telemetry or titration of gastric juice. Compare efficacy with clinical benchmarks (e.g., omeprazole) and evaluate toxicity via histopathology of gastric mucosa .

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